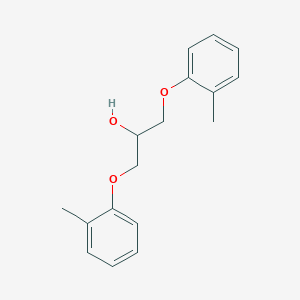

1,3-bis(2-methylphenoxy)propan-2-ol

Description

Properties

CAS No. |

17181-49-6 |

|---|---|

Molecular Formula |

C17H20O3 |

Molecular Weight |

272.34 g/mol |

IUPAC Name |

1,3-bis(2-methylphenoxy)propan-2-ol |

InChI |

InChI=1S/C17H20O3/c1-13-7-3-5-9-16(13)19-11-15(18)12-20-17-10-6-4-8-14(17)2/h3-10,15,18H,11-12H2,1-2H3 |

InChI Key |

GZSFOYFMSYYKJH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |

Canonical SMILES |

CC1=CC=CC=C1OCC(COC2=CC=CC=C2C)O |

Other CAS No. |

17181-49-6 |

Synonyms |

o-Tolyl-alpha-myanesin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-bis(2-methylphenoxy)propan-2-ol typically involves the reaction of 2-propanol with o-cresol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent to facilitate the reaction. The process can be summarized as follows:

Reactants: 2-Propanol and o-cresol

Catalyst: Acidic or basic catalyst

Solvent: Commonly used solvents include toluene or dichloromethane

Temperature: Elevated temperatures (typically around 100-150°C)

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1,3-bis(2-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The o-tolyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

1,3-bis(2-methylphenoxy)propan-2-ol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-bis(2-methylphenoxy)propan-2-ol involves its interaction with molecular targets through its functional groups. The o-tolyloxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Aryloxy Substituents

1,3-Bis(2-Methoxyphenoxy)propan-2-ol (Guaifenesin Impurity D)

- Structure: Substituted with 2-methoxyphenoxy groups.

- Molecular Weight : 304.34 g/mol .

- This compound is primarily noted as a pharmaceutical impurity, unlike the target compound, which is explored for antileishmanial activity .

1,3-Bis(2-Isopropyl-5-Methylphenoxy)propan-2-ol

- Structure: Features bulkier 2-isopropyl-5-methylphenoxy substituents.

- Relevance : The additional isopropyl and methyl groups enhance steric hindrance and hydrophobicity, which may influence binding affinity in biological systems. This compound was synthesized for green resin applications, highlighting its utility in material science .

Triazole-Substituted Analogues: Fluconazole and Derivatives

Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol)

- Structure : Replaces aryloxy groups with 1,2,4-triazole rings and a difluorophenyl moiety.

- Molecular Weight : 306.3 g/mol .

- Key Differences: Bioactivity: Fluconazole is a potent antifungal agent targeting fungal cytochrome P450 enzymes, whereas the target compound is investigated for antiparasitic activity . Solubility: Fluconazole is slightly soluble in water but freely soluble in methanol, whereas the target compound’s aryloxy groups likely reduce aqueous solubility .

Fluconazole Polymorphs and Derivatives

- Example: 2-(4-(Dimethylamino)-2-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol monohydrate.

- This highlights how substituent tweaks can optimize pharmacokinetics .

Amino- and Alkoxy-Substituted Analogues

1,3-Bis(Isopropylamino)propan-2-ol

- Structure: Substituted with isopropylamino groups.

- Molecular Weight : 174.29 g/mol .

- Key Differences: Amino groups impart basicity and hydrogen-bonding capacity, which could enhance solubility in acidic environments. Applications are less defined compared to the target compound’s antileishmanial focus .

Tripropylene Glycol (1,3-Bis[(1-Methylethylene)bis(oxy)]propanol)

- Structure : Alkoxy substituents instead of aryloxy groups.

- Properties : Highly hygroscopic and water-soluble due to ether linkages, making it a functional solvent. Contrasts with the target compound’s moderate hydrophobicity .

Metallophthalocyanine Derivatives

1,3-Bis[3-(Diethylamino)phenoxy]propan-2-ol-Substituted Phthalocyanines

- Structure: Diethylamino-phenoxy substituents on a phthalocyanine core.

- Applications: Used in materials science for catalysis or photodynamic therapy. The diethylamino groups enhance electron-donating capacity, differing from the target compound’s simpler methylphenoxy groups .

Q & A

Q. Experimental Design :

Synthesize derivatives via Ullmann coupling or SNAr reactions.

Assess cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀) .

Compare QSAR models to correlate substituent effects with activity .

What are the challenges in impurity profiling during scale-up, and how are they mitigated?

Advanced Research Question

Methodological Answer:

Common impurities include:

- Monosubstituted Byproducts : From incomplete etherification.

- Oxidation Products : Hydroxyketones formed under acidic conditions.

Q. Mitigation Strategies :

- Chromatography : Use reverse-phase HPLC with PDA detection (λ = 254 nm) to separate impurities .

- Process Optimization : Control pH (<8) and oxygen levels to prevent oxidation .

What safety protocols are critical for handling this compound in the lab?

Basic Research Question

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., epichlorohydrin) .

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.